4-Fluoro-3-(trifluoromethyl)phenyl isothiocyanate

Descripción general

Descripción

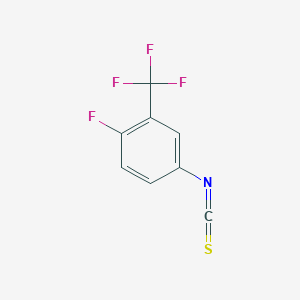

4-Fluoro-3-(trifluoromethyl)phenyl isothiocyanate is an aryl isothiocyanate derivative with the molecular formula C8H3F4NS. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties. It is commonly used in organic synthesis and has applications in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(trifluoromethyl)phenyl isothiocyanate typically involves the reaction of 4-fluoro-3-(trifluoromethyl)aniline with thiophosgene. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of thiophosgene. The general reaction scheme is as follows:

4-Fluoro-3-(trifluoromethyl)aniline+Thiophosgene→4-Fluoro-3-(trifluoromethyl)phenyl isothiocyanate+HCl

The reaction is usually conducted in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems helps in maintaining the reaction conditions and improving the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-Fluoro-3-(trifluoromethyl)phenyl isothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.

Hydrolysis: The isothiocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines are commonly used. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Cycloaddition Reactions: These reactions often require the presence of a catalyst and are conducted under mild heating conditions.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the isothiocyanate group.

Major Products Formed

Thiourea Derivatives: Formed from nucleophilic substitution reactions.

Heterocyclic Compounds: Resulting from cycloaddition reactions.

Amines: Produced from the hydrolysis of the isothiocyanate group.

Aplicaciones Científicas De Investigación

4-Fluoro-3-(trifluoromethyl)phenyl isothiocyanate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 4-Fluoro-3-(trifluoromethyl)phenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This covalent modification can alter the function of the target biomolecule, leading to various biological effects. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic site.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Trifluoromethyl)phenyl isothiocyanate

- 3-(Trifluoromethyl)phenyl isocyanate

- 4-Fluoro-3-methylphenyl isocyanate

Uniqueness

4-Fluoro-3-(trifluoromethyl)phenyl isothiocyanate is unique due to the presence of both fluorine and trifluoromethyl groups. These groups enhance the compound’s reactivity and stability, making it a valuable reagent in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of selectivity and efficiency in forming thiourea derivatives and heterocyclic compounds.

Actividad Biológica

4-Fluoro-3-(trifluoromethyl)phenyl isothiocyanate (CAS 302912-43-2) is a chemical compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. Its structure includes a trifluoromethyl group, which is known to enhance biological activity through various mechanisms. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H3F4NS

- Molecular Weight : 223.17 g/mol

- CAS Number : 302912-43-2

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes findings from different studies regarding its cytotoxicity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SW480 (Colon Cancer) | ≤ 10 | Induction of apoptosis and cell cycle arrest |

| SW620 (Colon Cancer) | ≤ 10 | Inhibition of AbI kinase leading to programmed cell death |

| PC3 (Prostate Cancer) | ≤ 10 | Apoptosis induction through caspase activation |

| K-562 (Leukemia) | ≤ 10 | Cell viability reduction via apoptosis |

These studies suggest that the compound's efficacy varies across different cancer types, with notable potency against colon and prostate cancer cells .

The biological activity of this compound appears to be mediated through several mechanisms:

- Apoptosis Induction : The compound has been shown to induce both early and late apoptosis in cancer cells. Flow cytometry analyses revealed high percentages of apoptotic cells in treated populations, particularly in colon cancer cell lines .

- Kinase Inhibition : It selectively inhibits certain kinases associated with cancer cell proliferation, such as AbI kinase, which is involved in chronic myeloid leukemia progression .

- Cell Cycle Arrest : The compound affects the cell cycle, leading to a halt in progression at specific checkpoints, which contributes to its anticancer effects .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- A study demonstrated that this isothiocyanate derivative significantly reduced tumor growth in vivo models when combined with conventional chemotherapy agents, suggesting a synergistic effect that enhances overall treatment efficacy .

- Another investigation focused on the compound's selectivity for cancer cells over normal cells, showing a favorable selectivity index which indicates lower toxicity to healthy tissues compared to traditional chemotherapeutics .

Propiedades

IUPAC Name |

1-fluoro-4-isothiocyanato-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4NS/c9-7-2-1-5(13-4-14)3-6(7)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKIGUJFPYMZPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393525 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302912-43-2 | |

| Record name | 1-Fluoro-4-isothiocyanato-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302912-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.